gamma-DGG

Description

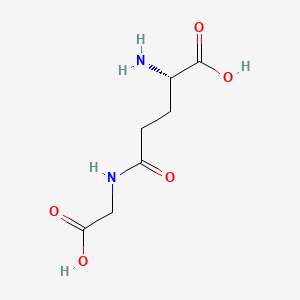

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-55-1 | |

| Record name | γ-D-Glutamylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of gamma-D-glutamylglycine

Introduction

Gamma-D-glutamylglycine (γ-DGG) is a dipeptide with multifaceted biological activities. While historically investigated for its role as a broad-spectrum glutamate receptor antagonist in neuroscience[1][2][3][4][5], a significant body of recent research has elucidated its function as a "kokumi" substance, enhancing taste perception through a distinct mechanism. This guide provides a comprehensive overview of the core mechanisms of action of γ-DGG, focusing on its role as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which is central to its kokumi effect. It also acknowledges its effects on glutamate receptors. This document is intended for researchers, scientists, and drug development professionals interested in taste modulation and receptor pharmacology.

Primary Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The principal and most well-characterized mechanism of action of gamma-D-glutamylglycine is its function as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR).[6][7] This mechanism underlies its ability to elicit a "kokumi" sensation, a Japanese term describing richness, mouthfulness, and flavor enhancement.[8][9][10][11][12]

The Calcium-Sensing Receptor (CaSR)

The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis by regulating parathyroid hormone (PTH) secretion.[13] It is also expressed in taste bud cells, where it is implicated in the perception of kokumi substances.[8][9] The CaSR possesses a large extracellular domain, a seven-transmembrane domain, and an intracellular C-terminal tail. Its primary endogenous agonist is the extracellular calcium ion (Ca²⁺).

Allosteric Modulation by γ-DGG

Unlike orthosteric agonists that bind to the primary active site, γ-DGG and other γ-glutamyl peptides act as allosteric modulators.[14] This means they bind to a site on the receptor distinct from the Ca²⁺ binding site.[13] This binding event induces a conformational change in the receptor that enhances its sensitivity to Ca²⁺.[13] Consequently, in the presence of γ-DGG, the CaSR is activated at lower concentrations of extracellular Ca²⁺. This potentiation of the Ca²⁺ signal is the molecular basis for the kokumi effect.[11]

The signaling cascade following CaSR activation in taste cells involves the G-protein subunit Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i). This rise in intracellular calcium is a key event in taste cell signaling and is thought to enhance the perception of other basic tastes like sweet, salty, and umami.[8]

Secondary Mechanism of Action: Glutamate Receptor Antagonism

In the context of neuroscience research, γ-DGG has been characterized as a broad-spectrum antagonist of ionotropic glutamate receptors.[1] It acts as a low-affinity, competitive antagonist at AMPA receptors and also exhibits non-selective antagonism at NMDA receptors.[1][4][5] This action blocks the excitatory neurotransmission mediated by glutamate in the central nervous system.[2][3]

It is important to note that the concentrations of γ-DGG required to elicit glutamate receptor antagonism are typically in the millimolar range, which may be higher than the concentrations at which it acts on the CaSR to produce taste-modulating effects.

Quantitative Data

The following table summarizes quantitative data related to the activity of γ-glutamyl peptides on the CaSR. While specific data for γ-D-glutamylglycine is limited in the public domain, the data for related compounds illustrate the general principles of CaSR modulation.

| Compound | Assay System | Parameter Measured | Concentration Range | Observed Effect | Reference |

| γ-Glutamyl Peptides (general) | HEK-293 cells expressing CaSR | Intracellular Ca²⁺ mobilization | Micromolar to Millimolar | Potentiation of Ca²⁺-induced response | [14] |

| γ-Glu-Val-Gly | Sensory Analysis | Kokumi Intensity | Not specified | Potent kokumi peptide | [11] |

| Glutathione (γ-Glu-Cys-Gly) | HEK-293 cells expressing CaSR | CaSR Activity | Not specified | Positive correlation with kokumi intensity | [11] |

| S-methylglutathione | HEK-293 cells expressing CaSR | Intracellular Ca²⁺ mobilization | Not specified | Potent positive allosteric modulator | [14] |

Experimental Protocols

1. Cell-Based Assay for CaSR Activity

-

Objective: To determine the ability of a test compound (e.g., γ-DGG) to modulate the activity of the CaSR in response to its primary agonist, Ca²⁺.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human calcium-sensing receptor (CaSR).

-

Methodology:

-

Cells are cultured in appropriate media and seeded into 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Cells are then exposed to a solution containing a fixed, sub-maximal concentration of Ca²⁺ in the presence or absence of the test compound (γ-DGG) at various concentrations.

-

Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.

-

An increase in the fluorescence signal in the presence of the test compound, compared to Ca²⁺ alone, indicates positive allosteric modulation.

-

-

Data Analysis: The data is typically plotted as a dose-response curve, and parameters such as EC₅₀ (the concentration of the compound that produces 50% of the maximal response) can be calculated.

2. Sensory Evaluation of Kokumi Intensity

-

Objective: To quantify the kokumi sensation elicited by a test compound.

-

Panelists: A panel of trained sensory assessors.

-

Methodology:

-

A baseline solution (e.g., water, a simple soup base, or a solution of a basic taste like umami from MSG) is prepared.

-

The same baseline solution is prepared with the addition of the test compound (γ-DGG) at a specific concentration.

-

Panelists are presented with both the baseline and the test solution in a blinded and randomized order.

-

Panelists are asked to rate the intensity of specific sensory attributes associated with kokumi, such as "mouthfulness," "thickness," "continuity," and the enhancement of the basic taste.

-

A rating scale (e.g., a 9-point hedonic scale or a visual analog scale) is used for quantification.

-

-

Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in the rated intensities between the baseline and the test solution.

Visualizations

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) modulated by γ-DGG.

Caption: Experimental workflow for assessing CaSR positive allosteric modulators.

Conclusion

The primary mechanism of action for gamma-D-glutamylglycine, particularly in the context of sensory science, is its role as a positive allosteric modulator of the calcium-sensing receptor. This activity enhances the receptor's sensitivity to extracellular calcium, leading to the complex taste sensation known as kokumi. While it also functions as a glutamate receptor antagonist in the central nervous system, its effects on taste perception via the CaSR are a key area of current research and commercial application in the food and flavor industry. Understanding these dual mechanisms is crucial for researchers and developers working with this multifaceted dipeptide.

References

- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]

- 2. Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (gamma-D-Glutamylglycine) (mM/ml), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]

- 5. This compound (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]

- 6. Large library docking identifies positive allosteric modulators of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. kitchen-theory.com [kitchen-theory.com]

- 10. Kokumi: Taste or Texture? - KHNI [khni.kerry.com]

- 11. researchgate.net [researchgate.net]

- 12. adv-bio.com [adv-bio.com]

- 13. What are CaSR modulators and how do they work? [synapse.patsnap.com]

- 14. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to γ-D-Glutamylglycine (γ-DGG) as a Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs), exhibiting activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.[1][2] It is characterized as a low-affinity, rapidly dissociating competitive antagonist, particularly at AMPA receptors.[2][3] This technical guide provides a comprehensive overview of γ-DGG, including its pharmacological properties, relevant experimental protocols for its characterization, and the signaling pathways it modulates. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in their investigation and application of this versatile glutamate receptor antagonist.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[4] Ionotropic glutamate receptors are ligand-gated ion channels that are broadly classified into three subtypes: AMPA, NMDA, and kainate receptors.[4] The development and characterization of antagonists for these receptors are crucial for elucidating their physiological roles and for the potential treatment of neurological disorders associated with glutamatergic dysfunction.

γ-D-Glutamylglycine (γ-DGG) has emerged as a valuable pharmacological tool due to its broad-spectrum antagonist activity across all three iGluR subtypes.[1] Its nature as a low-affinity, competitive antagonist at AMPA receptors makes it particularly useful for studying the kinetics of synaptic transmission.[2][3] This guide will delve into the quantitative pharmacology of γ-DGG, provide detailed experimental methodologies for its study, and illustrate the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

Summarizing the available quantitative data for γ-DGG provides a basis for comparing its antagonist potency at different glutamate receptor subtypes. While specific Ki and IC50 values are not consistently reported across the literature, the following table synthesizes the known pharmacological characteristics.

| Parameter | AMPA Receptor | NMDA Receptor | Kainate Receptor | Reference |

| Antagonist Type | Competitive | Non-selective Antagonist | Antagonist | [2][5] |

| Affinity | Low | - | - | [2] |

| Dissociation | Rapid | - | - | [2] |

| Ki Value | Not Reported | Not Reported | Not Reported | |

| IC50 Value | Not Reported | Not Reported | Not Reported |

Note: The lack of specific publicly available Ki and IC50 values for γ-DGG highlights a gap in the current literature and an opportunity for further research to precisely quantify its potency at each receptor subtype.

Signaling Pathways

γ-DGG, by acting as an antagonist at ionotropic glutamate receptors, directly inhibits the influx of cations (Na+ and Ca2+) that is normally triggered by glutamate binding. This blockade prevents the depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades.

Caption: Antagonistic action of γ-DGG on iGluRs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize glutamate receptor antagonists like γ-DGG.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through glutamate receptors in response to agonist application, and the blocking effect of antagonists like γ-DGG.

Objective: To determine the effect of γ-DGG on glutamate-evoked currents in neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose (pH 7.4)

-

Internal solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

L-Glutamate

-

γ-D-Glutamylglycine (γ-DGG)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply L-glutamate (e.g., 100 μM) using a rapid application system to evoke an inward current.

-

After a stable baseline response is established, co-apply γ-DGG at various concentrations with L-glutamate.

-

Record the reduction in the glutamate-evoked current in the presence of γ-DGG.

-

Wash out γ-DGG and ensure the glutamate response returns to baseline.

-

Analyze the data to determine the IC50 of γ-DGG.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]

- 3. This compound (gamma-D-Glutamylglycine) (mM/ml), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]

- 4. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Differentiation of kainate and quisqualate receptors in the cat spinal cord by selective antagonism with gamma-D(and L)-glutamylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of gamma-D-Glutamylglycine: A Technical Guide

Introduction

gamma-D-glutamylglycine (γ-DGG) is a dipeptide that has played a significant role in the elucidation of excitatory amino acid (EAA) neurotransmission. As a broad-spectrum antagonist of ionotropic glutamate receptors, it has been an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of glutamate in the central nervous system. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to γ-DGG, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of gamma-D-glutamylglycine is rooted in the pioneering work on excitatory amino acid receptors by Jeff Watkins and his colleagues. In the 1970s and early 1980s, a concerted effort was underway to develop selective antagonists for the newly identified subtypes of glutamate receptors. This research led to the classification of ionotropic glutamate receptors into N-methyl-D-aspartate (NMDA) and non-NMDA types, the latter of which were further subdivided into quisqualate (now known as AMPA) and kainate receptors.

Within this context of intense pharmacological exploration, gamma-D-glutamylglycine emerged as a notable compound. While a singular "discovery" paper is not readily apparent, its development is intrinsically linked to the systematic synthesis and testing of glutamate analogues by Watkins' group. A key publication by Sawada and Yamamoto in 1984 detailed the antagonistic actions of γ-DGG in the hippocampus, indicating that by this time, it was an established research tool.[1][2] This work demonstrated that γ-DGG could suppress depolarizations induced by L-aspartate, L-glutamate, and other excitatory amino acids, solidifying its role as a glutamate receptor antagonist.[1] The development of γ-DGG was a crucial step in understanding the complexity of glutamatergic signaling, paving the way for the development of more potent and selective antagonists that are now fundamental in neuroscience research.

Physicochemical and Pharmacological Properties

gamma-D-glutamylglycine is a synthetic dipeptide with the molecular formula C₇H₁₂N₂O₅ and a molecular weight of 204.18 g/mol .[3][4][5][6] It is a white solid that is soluble in aqueous solutions.

Pharmacological Data Summary

| Property | Value | Receptor Target(s) | Notes |

| Purity | >99% | N/A | Typically verified by HPLC.[3][4][5][6] |

| Nature | Synthetic | N/A | [3][4][5][6] |

| Biological Description | Broad-spectrum ionotropic glutamate receptor antagonist. | AMPA, NMDA | Low affinity, rapidly dissociating competitive antagonist at AMPA receptors. Also a non-selective NMDA receptor antagonist.[3][4][5][6][7] |

Quantitative data such as Ki and IC50 values for gamma-D-glutamylglycine are distributed throughout the literature and can vary depending on the experimental conditions and receptor subunit composition. Researchers should consult primary sources for specific values relevant to their experimental setup.

Key Experimental Protocols

The characterization of gamma-D-glutamylglycine as a glutamate receptor antagonist has heavily relied on electrophysiological techniques, particularly intracellular and patch-clamp recordings in brain slice preparations.

Hippocampal Slice Electrophysiology for Antagonist Profiling

This protocol is based on the methodology described by Sawada and Yamamoto (1984) for characterizing the effects of γ-DGG on neuronal excitability in the hippocampus.[1]

Objective: To determine the effect of gamma-D-glutamylglycine on excitatory postsynaptic potentials (EPSPs) and agonist-induced depolarizations in hippocampal neurons.

Materials:

-

Guinea pig or rat

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 5, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, glucose 10; bubbled with 95% O₂ / 5% CO₂.

-

Recording chamber for brain slices

-

Micromanipulators

-

Glass microelectrodes (for intracellular recording) or patch pipettes (for patch-clamp recording)

-

Amplifier and data acquisition system

-

Stimulating electrode

-

gamma-D-glutamylglycine

-

Glutamate receptor agonists (e.g., L-glutamate, L-aspartate, NMDA, AMPA)

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.

-

Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Using visual guidance (e.g., DIC microscopy), obtain a stable intracellular or whole-cell patch-clamp recording from a neuron in the CA1 or CA3 region of the hippocampus.

-

Record the resting membrane potential and basic electrophysiological properties of the neuron.

-

-

Experimental Protocol:

-

Baseline Recordings: Record baseline synaptic responses by delivering electrical stimulation to afferent pathways (e.g., Schaffer collaterals) to evoke EPSPs.

-

Agonist Application: Apply short pulses of glutamate receptor agonists via a puffer pipette near the recorded neuron's dendrites to induce depolarizations.

-

Antagonist Application: Bath-apply gamma-D-glutamylglycine at a desired concentration (e.g., 100-500 µM).

-

Post-Antagonist Recordings: After a stable effect of γ-DGG is observed, repeat the stimulation of afferent pathways and the application of agonists to measure the reduction in EPSP amplitude and agonist-induced depolarizations.

-

Washout: Perfuse the slice with aCSF without γ-DGG to observe the reversal of the antagonist's effects.

-

Data Analysis:

-

Measure the amplitude and slope of the EPSPs before, during, and after the application of γ-DGG.

-

Measure the amplitude of the depolarizations induced by the agonists before, during, and after the application of γ-DGG.

-

Perform statistical analysis to determine the significance of the observed effects.

Chemical Synthesis of gamma-D-Glutamylglycine

The chemical synthesis of a dipeptide like gamma-D-glutamylglycine requires the use of protecting groups to ensure the specific formation of the desired peptide bond and prevent unwanted side reactions. The following is a generalized, plausible synthetic route.

Workflow for Dipeptide Synthesis

Caption: Generalized workflow for the chemical synthesis of gamma-D-glutamylglycine.

Detailed Steps:

-

Protection of D-Glutamic Acid: The α-amino group of D-glutamic acid is protected, for example, with a benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) group. The α-carboxyl group is also protected, typically as an ester (e.g., benzyl ester). This leaves the γ-carboxyl group free for activation.

-

Activation of the γ-Carboxyl Group: The free γ-carboxyl group of the protected D-glutamic acid is activated to facilitate the formation of the peptide bond. This can be achieved by converting it to an active ester or by using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

-

Protection of Glycine: The carboxyl group of glycine is protected, usually as an ester (e.g., methyl or ethyl ester), to prevent it from reacting.

-

Peptide Coupling: The activated γ-carboxyl group of the protected D-glutamic acid is reacted with the amino group of the protected glycine to form the peptide bond.

-

Deprotection: All protecting groups are removed from the resulting dipeptide to yield the final product, gamma-D-glutamylglycine. The specific deprotection conditions depend on the protecting groups used (e.g., hydrogenolysis for Z and benzyl groups, acidolysis for Boc groups).

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Mechanism of Action and Signaling Pathways

gamma-D-glutamylglycine exerts its effects by competitively inhibiting the binding of glutamate to ionotropic glutamate receptors, specifically AMPA and NMDA receptors. This antagonism blocks the influx of cations (Na⁺ and Ca²⁺) that would normally occur upon receptor activation, thereby inhibiting neuronal depolarization and subsequent downstream signaling cascades.

Signaling Pathway Inhibition by gamma-D-Glutamylglycine

Caption: Antagonistic action of γ-DGG on AMPA and NMDA receptor signaling.

By blocking both AMPA and NMDA receptors, gamma-D-glutamylglycine effectively reduces fast excitatory synaptic transmission. Inhibition of AMPA receptors primarily prevents the initial, rapid depolarization of the postsynaptic membrane. The blockade of NMDA receptors has more complex consequences, as these receptors are key mediators of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). NMDA receptor-mediated calcium influx activates a host of intracellular signaling molecules, including calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and ultimately influences gene expression through transcription factors like CREB. Therefore, γ-DGG can be used experimentally to probe the involvement of these signaling pathways in various physiological and pathological processes.

Applications in Research and Drug Development

The primary utility of gamma-D-glutamylglycine has been as a research tool to investigate the roles of ionotropic glutamate receptors. Its broad-spectrum antagonism has been valuable for:

-

Characterizing glutamatergic synapses: By observing the effects of γ-DGG on synaptic transmission, researchers can confirm the involvement of glutamate as a neurotransmitter in a particular neural circuit.

-

Investigating synaptic plasticity: The ability of γ-DGG to block both AMPA and NMDA receptors allows for the study of the contribution of these receptors to the induction and expression of LTP and LTD.

-

Probing the mechanisms of excitotoxicity: In models of neurological disorders where excessive glutamate release is implicated (e.g., ischemia, epilepsy), γ-DGG can be used to assess the role of ionotropic glutamate receptors in neuronal damage.

While gamma-D-glutamylglycine itself is not a therapeutic agent due to its low potency and lack of selectivity compared to newer compounds, its discovery and characterization were instrumental in the development of more specific and potent glutamate receptor antagonists. These second and third-generation antagonists are now being investigated as potential treatments for a range of conditions, including epilepsy, neurodegenerative diseases, and psychiatric disorders. The historical and experimental legacy of gamma-D-glutamylglycine thus continues to inform modern drug development efforts targeting the glutamatergic system.

References

- 1. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. gamma-DGG (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]

- 6. This compound (gamma-D-Glutamylglycine) (mM/ml), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to γ-D-Glutamyl-meso-Diaminopimelic Acid (γ-DGG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-D-Glutamyl-meso-diaminopimelic acid (γ-DGG), also known as iE-DAP, is a crucial component of the peptidoglycan cell wall of most Gram-negative and certain Gram-positive bacteria. As a distinct pathogen-associated molecular pattern (PAMP), it is a potent activator of the innate immune system. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of γ-DGG, with a particular focus on its role as a specific ligand for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Detailed experimental protocols for its synthesis and biological activity assessment are provided, alongside structured data and visualizations to facilitate understanding and application in research and drug development.

Chemical Structure and Properties

γ-DGG is a dipeptide composed of a D-glutamic acid residue linked via its gamma-carboxyl group to the L-center of a meso-diaminopimelic acid (meso-DAP) residue.

Structure

The chemical structure of γ-D-Glutamyl-meso-diaminopimelic acid is as follows:

Chemical Formula: C₁₂H₂₁N₃O₇[1]

IUPAC Name: (2R,6S)-2-amino-6-[[(4R)-4-amino-4-carboxybutanoyl]amino]heptanedioic acid

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 319.31 g/mol | [1] |

| pKa (Predicted) | Carboxyl Groups: 2.13, 3.70, Amino Groups: 8.41, 9.56 | [2] (Note: Predicted for a related compound) |

| Water Solubility | High (predicted based on polar functional groups) | - |

| Appearance | White to off-white powder | [3] (For meso-diaminopimelic acid) |

Biological Activity: NOD1 Signaling Pathway

γ-DGG is a specific agonist of the intracellular pattern recognition receptor NOD1. The binding of γ-DGG to the leucine-rich repeat (LRR) domain of NOD1 induces a conformational change, leading to the activation of downstream signaling cascades that culminate in a pro-inflammatory response.

NOD1 Binding Affinity

The direct binding affinity of γ-DGG to NOD1 has been reported to be in the low micromolar range. For the related ligand, L-Ala-γ-D-Glu-meso-diaminopimelic acid (tri-DAP), the binding affinity for NOD1 is approximately 35 µM.

| Ligand | Receptor | Binding Affinity (Kd) |

| tri-DAP | NOD1 | ~35 µM |

Signaling Cascade

The activation of NOD1 by γ-DGG initiates a well-defined signaling pathway, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent expression of pro-inflammatory cytokines and chemokines.

Caption: γ-DGG mediated NOD1 signaling cascade.

Experimental Protocols

Chemical Synthesis of γ-D-Glutamyl-meso-diaminopimelic Acid

This protocol outlines a general synthetic route for γ-DGG, based on established methods. It involves the protection of functional groups, peptide coupling, and subsequent deprotection.

Materials:

-

Fmoc-D-Glu-OBn

-

Protected meso-diaminopimelic acid (e.g., dibenzyl ester, with one amino group Boc-protected)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Silica gel for column chromatography

Procedure:

-

Deprotection of meso-DAP: The Boc-protecting group on the meso-diaminopimelic acid derivative is removed using TFA in DCM. The solvent is then removed under reduced pressure.

-

Peptide Coupling: The deprotected meso-DAP is dissolved in DMF, and Fmoc-D-Glu-OBn, EDC, HOBt, and TEA are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography.

-

Final Deprotection: The purified, fully protected dipeptide is dissolved in methanol, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere to remove the benzyl and Fmoc protecting groups.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield γ-DGG. Further purification can be achieved by recrystallization or preparative HPLC.

Caption: Workflow for the chemical synthesis of γ-DGG.

NOD1 Activation Assay using HEK293 Reporter Cells

This protocol describes a cell-based assay to measure the activation of NOD1 by γ-DGG using HEK293 cells stably expressing human NOD1 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

Materials:

-

HEK-Blue™ hNOD1 cells (or equivalent HEK293 cells co-transfected with hNOD1 and an NF-κB reporter plasmid)

-

DMEM with 10% FBS and antibiotics

-

γ-DGG stock solution (in sterile water or PBS)

-

96-well cell culture plates

-

QUANTI-Blue™ Solution (or appropriate luciferase substrate)

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hNOD1 cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and incubate overnight.

-

Stimulation: Prepare serial dilutions of γ-DGG in cell culture medium. Remove the old medium from the cells and add the γ-DGG dilutions. Include a negative control (medium only) and a positive control (e.g., a known NOD1 agonist).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

Detection:

-

For SEAP reporter: Transfer a small aliquot of the cell culture supernatant to a new 96-well plate. Add QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours. Measure absorbance at 620-655 nm.

-

For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure luminescence.

-

-

Data Analysis: The increase in absorbance or luminescence is proportional to the activation of NF-κB, and thus to the NOD1-stimulatory activity of γ-DGG.

Caption: Workflow for the NOD1 activation reporter assay.

Conclusion

γ-D-Glutamyl-meso-diaminopimelic acid is a key bacterial-derived molecule that plays a critical role in the activation of the innate immune system through its specific interaction with the NOD1 receptor. This guide provides essential technical information on its structure, properties, and biological function, along with detailed experimental protocols to facilitate its study and application. A thorough understanding of γ-DGG and its signaling pathways is vital for researchers and professionals in the fields of immunology, infectious diseases, and the development of novel immunomodulatory therapeutics.

References

The Biological Role of γ-D-Glutamylglycine (γ-DGG) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-D-glutamylglycine (γ-DGG) is a synthetic dipeptide that has been instrumental in neuroscience research as a broad-spectrum antagonist of ionotropic glutamate receptors. As the primary excitatory neurotransmitter in the central nervous system (CNS), glutamate plays a critical role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. This technical guide provides an in-depth overview of the biological role of γ-DGG in the CNS, focusing on its interactions with glutamate receptors. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in the field.

Introduction to γ-D-Glutamylglycine (γ-DGG)

γ-D-glutamylglycine is a competitive antagonist at ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors[1][2]. Its rapid dissociation kinetics and low affinity, particularly at AMPA receptors, make it a useful tool for studying the dynamics of glutamatergic transmission[2][3]. Unlike its L-isomer, γ-L-glutamylglycine, which has shown some activity as a partial agonist at NMDA receptors, γ-DGG is primarily recognized for its antagonistic properties. Current evidence suggests that γ-DGG is not an endogenous compound in the CNS and is utilized as an exogenous pharmacological tool.

Mechanism of Action: Antagonism of Ionotropic Glutamate Receptors

The principal biological role of γ-DGG in the CNS is the competitive inhibition of glutamate binding to ionotropic receptors. This action blocks the influx of cations (Na+ and Ca2+) through the receptor channels, thereby inhibiting excitatory postsynaptic potentials.

Interaction with AMPA Receptors

γ-DGG acts as a low-affinity, rapidly dissociating competitive antagonist at AMPA receptors[2][3]. This characteristic allows it to be displaced by high concentrations of glutamate, making it a valuable tool for probing synaptic glutamate concentrations and receptor dynamics.

Interaction with NMDA Receptors

γ-DGG is also a non-selective antagonist of NMDA receptors[2]. By blocking the glutamate binding site on the GluN2 subunit, it prevents the channel opening that is critical for the influx of Ca2+, a key event in synaptic plasticity.

Interaction with Kainate Receptors

As a broad-spectrum antagonist, γ-DGG also exhibits inhibitory activity at kainate receptors, contributing to its overall dampening effect on excitatory neurotransmission.

Quantitative Data

A comprehensive summary of the binding affinities of γ-DGG for the different ionotropic glutamate receptor subtypes is crucial for its application in research. The following table summarizes the available quantitative data.

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Kd (mM) | Reference |

| AMPA | γ-DGG | Functional Assay (Electrophysiology) | Hippocampal Slices | Not Available | Not Available | ~0.55 | [3] |

| NMDA | γ-DGG | Not Specified | Not Specified | Not Available | Not Available | Not Available | - |

| Kainate | γ-DGG | Not Specified | Not Specified | Not Available | Not Available | Not Available | - |

Signaling Pathways

The antagonism of glutamate receptors by γ-DGG directly impacts downstream signaling cascades crucial for neuronal function.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving γ-DGG.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the application of γ-DGG to study its effect on synaptic transmission in brain slices.

5.1.1. Materials

-

γ-D-Glutamylglycine (powder)

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slice preparation equipment (vibratome, dissection tools)

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Glass capillaries for patch pipettes

-

Stimulating electrode

5.1.2. Procedure

-

Solution Preparation: Prepare a stock solution of γ-DGG in distilled water or a suitable buffer. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1 mM).

-

Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent using a vibratome in ice-cold, oxygenated aCSF.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by delivering electrical stimulation to afferent fibers.

-

γ-DGG Application: Bath-apply the γ-DGG-containing aCSF to the slice.

-

Data Acquisition: Record the changes in synaptic responses in the presence of γ-DGG.

-

Washout: Perfuse the slice with normal aCSF to wash out the γ-DGG and observe any recovery of synaptic transmission.

In Vivo Microdialysis

This protocol outlines the use of microdialysis to measure the effect of γ-DGG on extracellular neurotransmitter levels in a specific brain region.

5.2.1. Materials

-

γ-D-Glutamylglycine (powder)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia

-

HPLC system for neurotransmitter analysis

5.2.2. Procedure

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus).

-

Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.

-

γ-DGG Administration: Administer γ-DGG systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals following γ-DGG administration.

-

Neurotransmitter Analysis: Analyze the concentration of glutamate and other relevant neurotransmitters in the dialysate samples using HPLC.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of γ-DGG for a specific glutamate receptor subtype.

5.3.1. Materials

-

γ-D-Glutamylglycine (powder)

-

Radiolabeled glutamate receptor ligand (e.g., [³H]AMPA, [³H]CGP39653 for NMDA)

-

Cell membranes expressing the target glutamate receptor

-

Assay buffer

-

Scintillation counter

5.3.2. Procedure

-

Membrane Preparation: Prepare cell membranes from a cell line or brain tissue known to express the glutamate receptor of interest.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled γ-DGG.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of γ-DGG to determine the IC50 value, from which the Ki can be calculated.

Conclusion

γ-D-Glutamylglycine remains a valuable pharmacological tool for the study of the glutamatergic system in the CNS. Its broad-spectrum antagonism of ionotropic glutamate receptors allows for the general inhibition of excitatory neurotransmission, providing insights into the roles of glutamate in various physiological and pathological processes. While more specific quantitative data on its binding affinities would enhance its utility, the existing knowledge and the experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize γ-DGG in their investigations of the central nervous system. Future research should aim to further characterize the subtype-specific interactions of γ-DGG to refine its application in neuroscience.

References

- 1. gammaDGG | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]

- 2. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]

- 3. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]

An In-depth Technical Guide to the Receptor Binding Affinity and Kinetics of gamma-D-Glutamylglycine (γ-DGG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of gamma-D-glutamylglycine (γ-DGG), a broad-spectrum antagonist of ionotropic glutamate receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a valuable resource for researchers in neuroscience and pharmacology.

Introduction to gamma-D-Glutamylglycine (γ-DGG)

Gamma-D-glutamylglycine (γ-DGG) is a dipeptide that acts as a competitive antagonist at ionotropic glutamate receptors, which are crucial for mediating the majority of fast excitatory synaptic transmission in the central nervous system. Its primary activity is as a low-affinity, rapidly dissociating antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Additionally, γ-DGG exhibits non-selective antagonist activity at N-methyl-D-aspartate (NMDA) receptors. Due to its rapid kinetics, γ-DGG has been utilized as a tool in neuroscience research to probe the dynamics of glutamate transmission at the synapse.

Quantitative Binding Data

The binding affinity and kinetics of γ-DGG have been characterized primarily for AMPA and NMDA receptors. The following tables summarize the available quantitative data.

AMPA Receptor Binding Parameters

| Parameter | Value | Species/Tissue | Method | Reference |

| Equilibrium Dissociation Constant (Kd) | 0.55 mM | Rat Hippocampal Synapses | Concentration-Ratio Analysis | [1] |

| Dissociation Rate Constant (koff) | 1 x 104 s-1 | Rat Climbing Fiber-Purkinje Cell Synapses | Kinetic Simulations of Electrophysiological Data | [1] |

Note: The association rate constant (kon) has not been explicitly reported. However, given the Kd and koff, it can be estimated to be in the range of 1.8 x 107 M-1s-1 (kon = koff / Kd).

NMDA Receptor Binding Parameters

| Parameter | Value | Species/Tissue | Method | Reference |

| pA2 | 4.43 | Rat Cerebral Cortex | Schild Analysis of Electrophysiological Data | |

| Inhibition Constant (Ki) | ~37.2 µM | Rat Cerebral Cortex | Calculated from pA2 (Ki = 10-pA2) |

Kainate Receptor Binding

There is currently a lack of specific quantitative binding data for γ-DGG at kainate receptors in the public domain. As a broad-spectrum glutamate antagonist, it is plausible that γ-DGG has some affinity for kainate receptors, but this has not been extensively characterized.

Experimental Protocols

Detailed experimental protocols for directly measuring the binding of γ-DGG are not commonly published. However, based on standard methodologies for characterizing ligand-receptor interactions, the following representative protocols are provided.

Competitive Radioligand Binding Assay for Low-Affinity Antagonists

This protocol is adapted for determining the inhibition constant (Ki) of a low-affinity, unlabeled antagonist like γ-DGG by measuring its ability to compete with a high-affinity radiolabeled antagonist for binding to glutamate receptors expressed in a cell membrane preparation.

I. Materials:

-

Membrane Preparation: Crude membrane fractions from rat brain tissue (e.g., hippocampus or cortex) or from cell lines expressing the glutamate receptor of interest.

-

Radioligand: A high-affinity, selective radiolabeled antagonist for the target receptor (e.g., [³H]CNQX for AMPA receptors or [³H]CGP 39653 for the glutamate site of NMDA receptors).

-

Unlabeled Ligand: γ-D-Glutamylglycine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus.

-

Scintillation Counter.

II. Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Membrane Preparation + Assay Buffer.

-

Non-specific Binding: Radioligand + Membrane Preparation + a high concentration of a standard unlabeled ligand (e.g., 1 mM L-glutamate).

-

Competition: Radioligand + Membrane Preparation + varying concentrations of γ-DGG (e.g., from 1 µM to 10 mM).

-

-

Incubation: Add the membrane preparation to the wells, followed by the unlabeled ligands (for non-specific and competition wells) or buffer, and finally the radioligand. The concentration of the radioligand should be at or below its Kd to ensure sensitivity. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium. For a rapidly dissociating ligand, this time may be short.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of γ-DGG.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of γ-DGG that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol describes how to measure the functional antagonism of glutamate-evoked currents by γ-DGG in cultured neurons or brain slices.

I. Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Agonist: L-Glutamate.

-

Antagonist: γ-D-Glutamylglycine.

-

Patch-Clamp Setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

II. Procedure:

-

Establish a Whole-Cell Recording: Obtain a gigaseal and establish a whole-cell configuration on a neuron. Clamp the cell at a holding potential of -60 mV.

-

Agonist Application: Apply a brief pulse of a fixed concentration of L-glutamate (e.g., 1 mM for AMPA receptor currents, or 100 µM glutamate + 10 µM glycine for NMDA receptor currents) using a rapid perfusion system and record the inward current.

-

Antagonist Application: Co-apply varying concentrations of γ-DGG with the same concentration of L-glutamate and record the inhibited current. Ensure sufficient washout time between applications.

-

Data Analysis (IC50 Determination):

-

Measure the peak amplitude of the glutamate-evoked current in the absence and presence of different concentrations of γ-DGG.

-

Plot the percentage of inhibition as a function of the log concentration of γ-DGG.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

-

Data Analysis (Schild Analysis for pA2):

-

Generate full dose-response curves for L-glutamate in the absence and presence of at least three different fixed concentrations of γ-DGG.

-

Determine the EC50 for glutamate in each condition.

-

Calculate the dose ratio (DR) for each concentration of γ-DGG: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .

-

Create a Schild plot of log(DR-1) versus the log of the molar concentration of γ-DGG.

-

The x-intercept of the linear regression of the Schild plot gives the pA2 value.

-

Signaling Pathways and Experimental Workflows

As an antagonist, γ-DGG does not activate signaling pathways itself but rather blocks the downstream effects of glutamate. The following diagrams illustrate the canonical signaling pathways of AMPA and NMDA receptors that are inhibited by γ-DGG, as well as a typical experimental workflow for its characterization.

References

An In-Depth Technical Guide to the Pharmacology of gamma-D-glutamylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-D-glutamylglycine (γ-DGG) is a dipeptide that has garnered significant interest in the field of neuroscience for its role as a broad-spectrum antagonist of ionotropic glutamate receptors. This technical guide provides a comprehensive overview of the pharmacology of γ-DGG, detailing its mechanism of action, physiological effects, and its application as a research tool. The document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory. The physiological effects of glutamate are mediated by a variety of glutamate receptors, broadly classified into ionotropic and metabotropic receptors. Ionotropic glutamate receptors (iGluRs), including the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1][2][3] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors significant targets for therapeutic intervention.

Gamma-D-glutamylglycine (γ-DGG) is a synthetic dipeptide that acts as a competitive antagonist at ionotropic glutamate receptors. Its ability to modulate glutamatergic neurotransmission has made it a valuable tool for studying the physiological and pathological roles of glutamate signaling.

Mechanism of Action

γ-DGG exerts its pharmacological effects primarily through the competitive antagonism of AMPA and NMDA receptors.

AMPA Receptor Antagonism

γ-DGG is characterized as a low-affinity, rapidly dissociating competitive antagonist of AMPA receptors.[4] It competes with the endogenous agonist, glutamate, for the ligand-binding domain of the AMPA receptor. By binding to the receptor, γ-DGG prevents the conformational change required for channel opening, thereby inhibiting the influx of sodium ions and the subsequent depolarization of the postsynaptic membrane. This action effectively blocks AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[4]

NMDA Receptor Antagonism

In addition to its effects on AMPA receptors, γ-DGG also acts as a non-selective antagonist at NMDA receptors.[4] The NMDA receptor is a unique ionotropic glutamate receptor that is both ligand-gated and voltage-dependent. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block. γ-DGG can interfere with the binding of glutamate to the NMDA receptor, thereby preventing its activation and the subsequent influx of calcium ions.

Quantitative Pharmacological Data

While γ-DGG is widely described as a low-affinity antagonist, specific quantitative data such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are not consistently reported in readily available literature. The potency of γ-DGG is often characterized functionally in specific experimental systems. The following table summarizes the qualitative and contextual quantitative information available.

| Receptor | Antagonist Type | Potency Description | Experimental Context | Reference |

| AMPA Receptor | Competitive | Low-affinity, rapidly dissociating | Blocks AMPAR-mediated EPSCs | [4] |

| NMDA Receptor | Non-selective | Broad-spectrum glutamate antagonist | Blocks NMDA receptor-mediated responses | [4] |

Note: Despite extensive searches, specific Ki or IC50 values for γ-D-glutamylglycine at AMPA and NMDA receptors were not found in the reviewed literature. The potency is typically described in the context of the concentrations used to achieve blockade in specific electrophysiological preparations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of γ-DGG.

Electrophysiological Recording in Hippocampal Slices

This protocol describes the methodology for recording excitatory postsynaptic potentials (EPSPs) in hippocampal brain slices to assess the antagonist activity of γ-DGG.

4.1.1. Slice Preparation

-

Anesthetize an adult rat or mouse in accordance with institutional animal care and use committee guidelines.

-

Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature for at least 1 hour to recover before recording.

4.1.2. Recording Procedure

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.

-

Place a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Bath-apply γ-DGG at the desired concentration (e.g., 100 µM - 1 mM) and continue recording to observe the effect on the fEPSP slope or amplitude.

-

To confirm competitive antagonism, a concentration-response curve can be generated by applying increasing concentrations of γ-DGG.

-

Wash out the drug by perfusing with standard ACSF and monitor the recovery of the synaptic response.

Induction of Long-Term Potentiation (LTP)

This protocol outlines a method for inducing and observing the effect of γ-DGG on NMDAR-dependent long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.

4.2.1. Baseline Recording

-

Prepare and position hippocampal slices and electrodes as described in the electrophysiology protocol (Section 4.1).

-

Record stable baseline fEPSPs for 20-30 minutes.

4.2.2. LTP Induction

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, delivered to the Schaffer collateral pathway.

-

To investigate the role of NMDA receptors, LTP can be induced in the presence of an NMDA receptor antagonist.

4.2.3. Investigating the Effect of γ-DGG on LTP

-

After establishing a stable baseline, perfuse the slice with ACSF containing γ-DGG for at least 20 minutes prior to HFS.

-

Deliver the HFS protocol in the continued presence of γ-DGG.

-

Continue to record fEPSPs for at least 60 minutes post-HFS to observe if LTP is induced.

-

A study by Dolan and colleagues (1983) demonstrated that LTP induction could be masked by the presence of γ-DGG and revealed upon washout of the antagonist.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by γ-DGG and a typical experimental workflow for its characterization.

Glutamatergic Synapse Signaling Pathway

Caption: Glutamatergic synapse showing the action of γ-DGG.

Experimental Workflow for Characterizing γ-DGG

Caption: Workflow for electrophysiological characterization of γ-DGG.

Conclusion

Gamma-D-glutamylglycine is a valuable pharmacological tool for the investigation of glutamatergic neurotransmission. Its dual antagonist activity at both AMPA and NMDA receptors allows for the broad inhibition of fast excitatory synaptic transmission. While specific quantitative binding data remains elusive in common literature, its functional effects are well-documented through electrophysiological studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the pharmacology of γ-DGG in the context of neuroscience research and drug development. Further studies are warranted to precisely quantify its binding affinities and to explore its potential therapeutic applications.

References

- 1. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]

- 5. The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to γ-D-Glutamylglycine (CAS 6729-55-1): A Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-D-Glutamylglycine (γ-DGG), identified by CAS number 6729-55-1, is a synthetic dipeptide that functions as a broad-spectrum antagonist of ionotropic glutamate receptors.[1][2][3] It is particularly noted for its activity as a low-affinity, rapidly dissociating competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3][4] This technical guide provides a comprehensive overview of γ-DGG, including its chemical and physical properties, its mechanism of action within the glutamatergic system, detailed experimental protocols for its study, and a summary of available quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

γ-D-GG is a synthetic solid compound with a molecular weight of 204.18 Da and a molecular formula of C₇H₁₂N₂O₅.[1] It is soluble in aqueous solutions such as water and sodium hydroxide (100mM with gentle warming).[2] Purity levels for commercially available γ-DGG are typically greater than 99%.[1][4]

| Property | Value | Reference |

| CAS Number | 6729-55-1 | [1][4] |

| Molecular Formula | C₇H₁₂N₂O₅ | [1] |

| Molecular Weight | 204.18 Da | [1] |

| IUPAC Name | (2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | [1] |

| Synonyms | γ-DGG, gamma-D-Glutamylglycine, γDGG | [4] |

| Appearance | Solid | [1] |

| Purity | >99% | [1][4] |

| Solubility | Soluble in water and NaOH (aq) (100mM, gentle warming) | [2] |

Mechanism of Action and Signaling Pathways

γ-DGG exerts its biological effects by acting as a competitive antagonist at ionotropic glutamate receptors, with a notable preference for AMPA receptors.[1][4] In the central nervous system, glutamate is the primary excitatory neurotransmitter, and its signaling is crucial for a vast array of neurological functions.[5]

Glutamate released from presynaptic neurons binds to postsynaptic receptors, including AMPA, NMDA, and kainate receptors. The binding of glutamate to AMPA receptors leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This rapid excitatory neurotransmission is fundamental to processes such as learning and memory.[1]

As a competitive antagonist, γ-DGG binds to the same site on the AMPA receptor as glutamate but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade. This inhibitory action is reversible and characterized by rapid dissociation, allowing for a dynamic modulation of glutamatergic neurotransmission.[1][2]

The primary signaling pathway affected by γ-DGG is the glutamatergic synapse pathway, specifically the component mediated by AMPA receptors. By blocking AMPA receptor activation, γ-DGG prevents the initial depolarization of the postsynaptic neuron, thereby inhibiting the entire downstream cascade of excitatory signaling.

Experimental Protocols

Synthesis of γ-D-Glutamylglycine

Principle: Bacterial GGT can catalyze the transfer of a γ-glutamyl moiety from a donor, such as D-glutamine, to an acceptor molecule, in this case, glycine.

Generalized Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing D-glutamine (as the γ-glutamyl donor), glycine (as the acceptor), and bacterial γ-glutamyltranspeptidase in a suitable buffer (e.g., pH 10).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for the enzymatic reaction to proceed.

-

Purification: The resulting γ-D-glutamylglycine can be purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

It is important to note that this is a generalized protocol and would require optimization for the specific synthesis of γ-D-Glutamylglycine.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of γ-DGG to study its effect on AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

γ-D-Glutamylglycine stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Preparation: Prepare the cultured neurons or brain slices and place them in the recording chamber perfused with aCSF.

-

Pipette Preparation: Pull glass micropipettes and fill them with the intracellular solution.

-

Cell Targeting: Under a microscope, approach a neuron with the patch pipette and form a gigaseal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Baseline Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by a glutamate agonist.

-

γ-DGG Application: Perfuse the recording chamber with aCSF containing the desired concentration of γ-DGG.

-

Effect Recording: Record the AMPA receptor-mediated currents in the presence of γ-DGG to observe its inhibitory effect.

-

Washout: Perfuse the chamber with aCSF without γ-DGG to observe the reversal of the inhibitory effect.

-

Data Analysis: Analyze the recorded currents to quantify the effect of γ-DGG on the amplitude, frequency, and kinetics of the AMPA receptor-mediated responses.

Quantitative Data

Specific IC₅₀ and Kᵢ/Kₔ values for γ-DGG at AMPA receptors are not widely reported in publicly available literature. However, several studies provide quantitative data on its inhibitory effects in electrophysiological experiments.

| Parameter | Value/Observation | Experimental System | Reference |

| mEPSC Amplitude Reduction | 18 ± 2% reduction in Wild-Type neurons | Cultured Hippocampal Neurons | [6] |

| mEPSC Amplitude Reduction | 12 ± 2% reduction in Clcn3-/- neurons | Cultured Hippocampal Neurons | [6] |

| EPSC Inhibition | Inhibition of excitatory postsynaptic potentials | Guinea Pig Hippocampal Slices | [7] |

| Agonist Response Suppression | Suppressed depolarizations induced by L-aspartate, D-homocysteate, and L-glutamate | Guinea Pig Hippocampal Slices | [7] |

The differential effect of γ-DGG on wild-type and Clcn3-/- neurons suggests that its blocking efficiency can be influenced by the glutamate concentration in the synaptic cleft.

Applications in Research and Drug Development

As a selective antagonist of glutamate receptors, γ-DGG is a valuable tool for dissecting the role of glutamatergic neurotransmission in various physiological and pathological processes. Its use in research can help elucidate the function of AMPA receptors in synaptic plasticity, learning, and memory.

In the context of drug development, targeting the glutamatergic system is a promising strategy for a range of neurological and psychiatric disorders characterized by excitotoxicity, including epilepsy, ischemic stroke, and neurodegenerative diseases. While there is limited public information on the progression of γ-DGG itself in preclinical or clinical trials, its properties as a competitive AMPA receptor antagonist make it a relevant compound for such investigations. Further research into its pharmacokinetic and toxicological profile would be necessary to evaluate its therapeutic potential.

Conclusion

γ-D-Glutamylglycine is a well-characterized competitive antagonist of ionotropic glutamate receptors, with a primary action on AMPA receptors. Its rapid dissociation kinetics and broad-spectrum activity make it a useful pharmacological tool for in vitro and ex vivo studies of glutamatergic signaling. While detailed in vivo pharmacokinetic and drug development data are scarce, its mechanism of action positions it as a compound of interest for research into neurological disorders involving glutamate excitotoxicity. This guide provides a foundational resource for scientists and researchers to understand and utilize γ-D-Glutamylglycine in their work.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for gamma-Glutamylglycine (HMDB0011667) [hmdb.ca]

- 4. gamma-DGG (gamma-D-Glutamylglycine), Ionotropic glutamate antagonist (CAS 6729-55-1) | Abcam [abcam.com]

- 5. AMPA receptor activates a G-protein that suppresses a cGMP-gated current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to γ-D-Glutamyl-Containing Compounds

A Note on Nomenclature: The abbreviation "γ-DGG" can refer to two distinct molecules: γ-D-Glutamylglycine, a glutamate receptor antagonist, and γ-D-glutamyl-meso-diaminopimelic acid, a component of bacterial cell walls. This guide provides a comprehensive overview of both compounds to address this potential ambiguity.

Section 1: γ-D-Glutamylglycine (γ-DGG)

γ-D-Glutamylglycine (γ-DGG) is a broad-spectrum antagonist of glutamate receptors, making it a valuable tool in neuroscience research for studying glutamatergic neurotransmission.[1] It is a competitive antagonist at AMPA receptors and also acts as a non-selective antagonist at NMDA receptors.[1][2]

Molecular and Physical Properties

The key chemical and physical properties of γ-D-Glutamylglycine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H12N2O5 | [2][3] |

| Molecular Weight | 204.18 g/mol | [2][3] |

| CAS Number | 6729-55-1 | [2][3] |

| Appearance | Solid | [3] |

| Purity | >99% | [3] |

Biological Activity

γ-DGG functions as a competitive antagonist at ionotropic glutamate receptors, including AMPA and NMDA receptors.[1][4] By binding to these receptors, it prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the excitatory signaling cascade. This action leads to a reduction in the amplitude of excitatory postsynaptic currents (EPSCs).[4] Its effects are reversible and it acts at a postsynaptic site.

Experimental Protocols

A representative experimental application of γ-DGG is in the study of synaptic transmission in neuronal cultures. The following is a generalized protocol for assessing the effect of γ-DGG on miniature excitatory postsynaptic currents (mEPSCs).

Objective: To determine the effect of γ-DGG on the amplitude and frequency of mEPSCs in cultured hippocampal neurons.

Materials:

-

Cultured hippocampal neurons

-

γ-D-Glutamylglycine (γ-DGG)

-

Patch-clamp electrophysiology setup

-

External recording solution (containing tetrodotoxin to block action potentials)

-

Internal pipette solution

Methodology:

-

Prepare a stock solution of γ-DGG in the external recording solution.

-

Select a healthy neuron for whole-cell patch-clamp recording.

-

Establish a stable whole-cell recording configuration.

-

Perfuse the neuron with the standard external solution and record baseline mEPSC activity for a defined period.

-

Switch the perfusion to the external solution containing the desired concentration of γ-DGG (e.g., 200-400 μM).[4]

-

Record mEPSC activity in the presence of γ-DGG for a period sufficient to observe a stable effect.

-

Wash out the γ-DGG by perfusing with the standard external solution and record the recovery of mEPSC activity.

-

Analyze the recorded data to compare the amplitude and frequency of mEPSCs before, during, and after the application of γ-DGG.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of γ-DGG at a glutamatergic synapse.

Caption: Action of γ-DGG at a glutamatergic synapse.

Section 2: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a crucial component of the peptidoglycan cell wall of most Gram-negative and certain Gram-positive bacteria.[5] It is recognized by the intracellular pattern recognition receptor NOD1, leading to the activation of an innate immune response.[5]

Molecular and Physical Properties

The key chemical and physical properties of γ-D-glutamyl-meso-diaminopimelic acid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C12H21N3O7 | [6] |

| Molecular Weight | 319.31 g/mol | [6] |

| PubChem CID | 45480617 | [6] |

Biological Activity